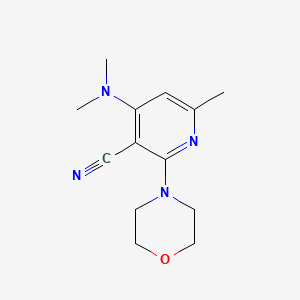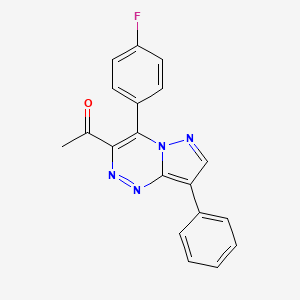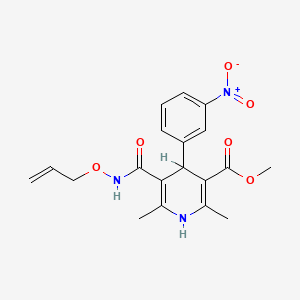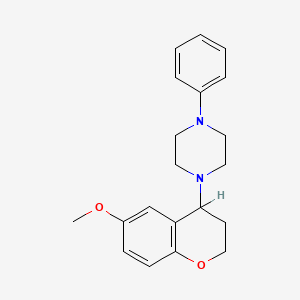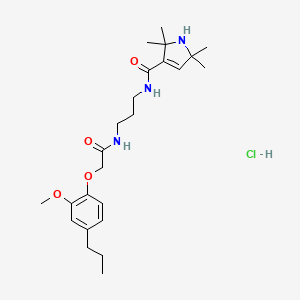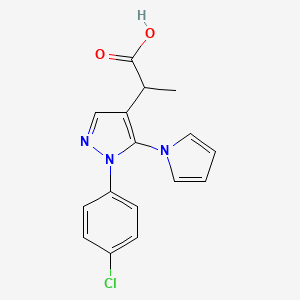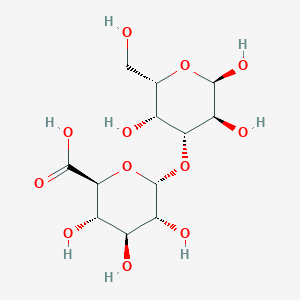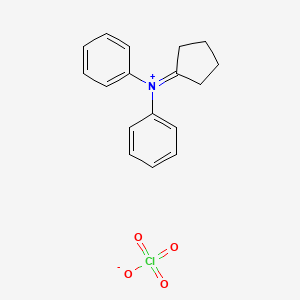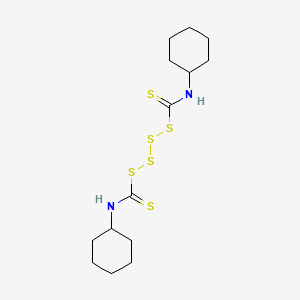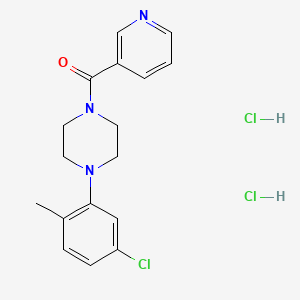
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a chlorinated methylphenyl group, and a pyridinylcarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the chlorinated methylphenyl and pyridinylcarbonyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Chlorinated Methylphenyl Group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the piperazine ring through nucleophilic substitution reactions.
Attachment of Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with a pyridinylcarbonyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methylphenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups attached to various functional groups.
Pyridinylcarbonyl derivatives: Compounds with pyridinylcarbonyl groups attached to different core structures.
Uniqueness
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
124444-96-8 |
|---|---|
分子式 |
C17H20Cl3N3O |
分子量 |
388.7 g/mol |
IUPAC名 |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C17H18ClN3O.2ClH/c1-13-4-5-15(18)11-16(13)20-7-9-21(10-8-20)17(22)14-3-2-6-19-12-14;;/h2-6,11-12H,7-10H2,1H3;2*1H |
InChIキー |
UUIIMQJKUKVJMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


